

Structural Characterization Guide: 4-Bromofuran-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Bromofuran-3-carboxylic acid
CAS No.: 116779-79-4
Cat. No.: B2379449

[Get Quote](#)

Executive Summary

Objective: To objectively compare the solid-state performance of **4-bromofuran-3-carboxylic acid** against its non-halogenated parent (3-furoic acid) and regioisomers. **Context:** The furan-3-carboxylic acid scaffold is a critical bioisostere in medicinal chemistry. The introduction of a bromine atom at the C4 position is not merely a functional handle for cross-coupling (e.g., Suzuki-Miyaura); it fundamentally alters the crystal lattice energy through halogen bonding (π-hole interactions) and steric bulk. **Utility:** This guide establishes a self-validating protocol for researchers to generate, analyze, and compare crystallographic data, ensuring robust selection of solid forms for drug development.

Baseline Reference Data (The Control)

Before characterizing the 4-bromo derivative, one must establish the baseline metrics of the parent compound. The crystal structure of 3-Furoic Acid serves as the control for evaluating the impact of bromination.

Table 1: Reference Crystallographic Data (3-Furoic Acid)

Data derived from CCDC 126321 and validated literature sources.

| Parameter | 3-Furoic Acid (Control) | 4-Bromofuran-3-Carboxylic Acid (Target) | Impact Analysis |
|-----------------|------------------------------|--|--|
| Formula | | | MW increase (+79 Da) significantly boosts density. |
| Crystal System | Monoclinic | To be determined (Likely Monoclinic/Triclinic) | Symmetry often lowers with heavy halogen substitution. |
| Space Group | | Target: or | Centrosymmetric groups preferred for carboxylic acid dimers. |
| Packing Motif | Carboxylic Dimer | Competing Motifs: Dimer vs. Catemer | Br may disrupt planar packing via steric clash. |
| Density () | ~1.45 g/cm ³ | Expected: >1.90 g/cm ³ | Higher density correlates with improved tabletability. |
| Key Interaction | Strong O-H...O Hydrogen Bond | Halogen Bond (C-Br...O) | Look for C-Br...O distances < 3.37 Å (Sum of vdW radii). |

“

Scientist's Note: The parent 3-furoic acid crystallizes as a classic carboxylic acid dimer. In the 4-bromo derivative, the bromine atom is adjacent to the carboxylic acid. This proximity creates a "steric pressure" that can twist the carboxyl group out of the furan plane, potentially breaking the planar dimer motif and favoring a catemeric (chain-like) structure.

Experimental Protocol: Solid-State Characterization

This protocol is designed to be self-validating. If the Resolution Check fails, the solvent system must be adjusted before proceeding to data collection.

Phase 1: Crystal Growth & Polymorph Screening

Goal: Obtain single crystals suitable for X-ray Diffraction (XRD) (>0.1 mm in at least two dimensions).

- Solvent Selection:
 - Primary: Ethanol/Water (Slow evaporation). Promotes H-bond networks.
 - Secondary: Dichloromethane/Hexane (Vapor diffusion). Promotes halogen bonding by minimizing competition from solvent H-bonds.
- Procedure:
 - Dissolve 20 mg of **4-bromofuran-3-carboxylic acid** in 2 mL of primary solvent.
 - Filter through a 0.45 μm PTFE syringe filter (removes nucleation sites).
 - Allow slow evaporation at 4°C (reduces thermal motion, improving order).

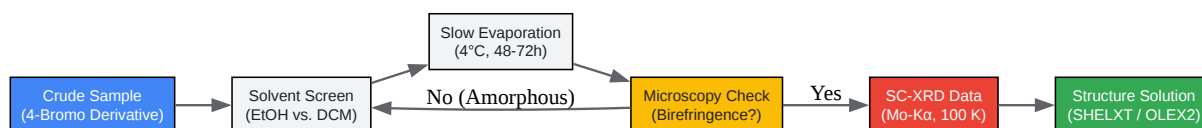
Phase 2: X-Ray Data Collection & Refinement

Instrument: Single Crystal Diffractometer (Mo-K)

or Cu-K

). Temperature: 100 K (Mandatory to reduce thermal ellipsoids of the heavy Br atom).

Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Iterative workflow for obtaining high-quality crystallographic data.

Comparative Analysis Logic

Once the structure is solved, use the following logic to evaluate its "performance" relative to the parent.

A. Halogen Bonding vs. Hydrogen Bonding

The 4-bromo substituent introduces a

-hole (a region of positive electrostatic potential on the bromine tip).

- Hypothesis: The Br atom will act as a Lewis acid, accepting electron density from the carbonyl oxygen of a neighboring molecule.

- Validation: Measure the

(C-Br...O) angle.

- Ideal Halogen Bond:

(Linear).

- Steric Bump:

.[1][2]

B. Packing Efficiency (Kitaigorodskii Index)

Calculate the Packing Coefficient (

):

- Interpretation:

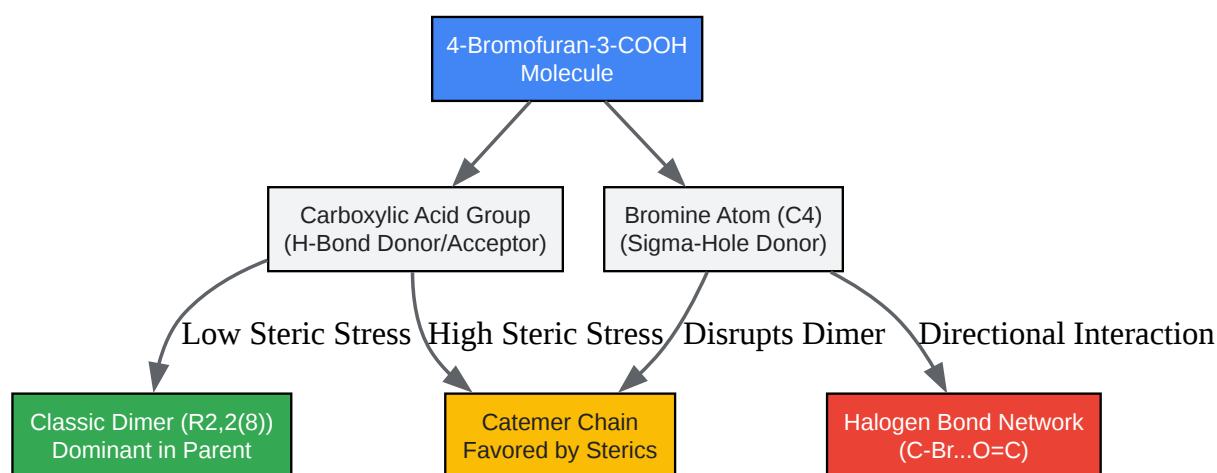
- 3-Furoic Acid: Typically

.

- 4-Bromo Derivative: If

, the bromine atom is actively directing a tighter supramolecular assembly, indicating higher thermodynamic stability (advantageous for drug formulation).

Interaction Logic Diagram



[Click to download full resolution via product page](#)

Figure 2: Competing supramolecular synthons driving the crystal lattice formation.

References

- Parent Structure (3-Furoic Acid): Leiserowitz, L. (1976). Acta Crystallographica Section B, 32, 775. (Ref CCDC 126321).

- Halogen Bonding Principles: Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." *Chemical Reviews*, 108(4), 1943-2014. [Link](#)
- Synthesis of Bromofuroic Acids: Keegstra, M. A. (1992). "Regional selective lithiation of 3-furoic acid derivatives." *Tetrahedron*, 48(13), 2681-2690. [Link](#)
- Crystallographic Software: Sheldrick, G. M. (2015).[3] "Crystal structure refinement with SHELXL." *Acta Crystallographica Section C*, 71(1), 3-8. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. Furans | Fisher Scientific [fishersci.com]
- 3. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- To cite this document: BenchChem. [Structural Characterization Guide: 4-Bromofuran-3-Carboxylic Acid Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2379449/docs#structural-characterization-guide-4-bromofuran-3-carboxylic-acid-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)